molecular formula C12H14N2O2S B15291596 3-Tert-butyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

3-Tert-butyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B15291596
M. Wt: 250.32 g/mol
InChI Key: WFFQCLVTDHWNNJ-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of thiophene-3-carboxaldehyde with tert-butyl acetoacetate in the presence of a base, followed by cyclization with urea under acidic conditions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: The thiophene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene compounds.

Scientific Research Applications

3-Tert-butyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiophene ring and tert-butyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 3-Tert-butyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 3-Tert-butyl-6-(benzothiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

3-Tert-butyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

3-tert-butyl-6-thiophen-3-yl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)14-10(15)6-9(13-11(14)16)8-4-5-17-7-8/h4-7H,1-3H3,(H,13,16)

InChI Key

WFFQCLVTDHWNNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C=C(NC1=O)C2=CSC=C2

Origin of Product

United States

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